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Welcome to the technical support center for Augustine CryoProtect, a novel cryopreservation

medium designed for enhanced stability and recovery of a wide range of cell lines. This

resource provides troubleshooting guides and answers to frequently asked questions to help

you optimize your cryopreservation workflow and resolve potential issues.

Frequently Asked Questions (FAQs)
Q1: What is Augustine CryoProtect, and how does it differ from standard cryopreservation

media?

Augustine CryoProtect is an advanced, serum-free, and chemically defined cryopreservation

medium. Unlike traditional freezing media that often contain high concentrations of dimethyl

sulfoxide (DMSO) and animal-derived serum, Augustine CryoProtect utilizes a proprietary

combination of cryoprotective agents (CPAs) to minimize cytotoxicity and ice crystal formation.

This formulation is designed to improve post-thaw viability and maintain cellular function,

especially for sensitive cell types.

Q2: Which cell lines are compatible with Augustine CryoProtect?

Augustine CryoProtect has been validated for a broad spectrum of cell lines, including primary

cells, stem cells (MSCs, iPSCs), and established cell lines like HEK293, HeLa, and Jurkat cells.

For optimal results with a new cell line, we recommend a pilot experiment comparing Augustine

CryoProtect with your current standard protocol.

Q3: I am observing low cell viability after thawing my cells cryopreserved with Augustine

CryoProtect. What are the common causes and solutions?
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Low post-thaw viability is a frequent issue in cryopreservation and can stem from several

factors.[1][2] Key areas to investigate include the health of the cells before freezing, the

freezing protocol itself, and the thawing procedure.[1][2] Ensure cells are harvested during the

logarithmic growth phase and have high viability before starting the cryopreservation process.

[3] Adhering to a controlled cooling rate and a rapid thawing process is also crucial for success.

[1][2]

Troubleshooting Guides
Issue 1: Low Post-Thaw Cell Viability and Recovery
You may experience a significant drop in the number of viable cells after thawing and plating.

This can manifest as a large amount of floating, dead cells and a failure of the culture to reach

confluency.

Possible Causes and Troubleshooting Steps:

Suboptimal Cell Health Pre-Freezing: The condition of the cells before cryopreservation is a

critical determinant of post-thaw success.[1][2]

Recommendation: Always use cells that are in the logarithmic growth phase

(approximately 70-80% confluent for adherent cells) and exhibit high viability (>90%).[3]

Passage cells or refresh the medium 24-48 hours before freezing to ensure they are

healthy.[3]

Incorrect Freezing Rate: A cooling rate that is too fast can lead to lethal intracellular ice

formation, while a rate that is too slow can cause excessive cell dehydration.[4]

Recommendation: A controlled cooling rate of approximately -1°C per minute is

recommended for most cell types.[5][6] This can be achieved using a controlled-rate

freezer or a commercial freezing container (e.g., Corning® CoolCell™, Nalgene® Mr.

Frosty) placed in a -80°C freezer.[6]

Improper Thawing Technique: Slow thawing can lead to the formation of damaging ice

crystals as cells rehydrate.[5]
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Recommendation: Thaw vials rapidly in a 37°C water bath until only a small ice crystal

remains (typically 60-90 seconds).[5][7] Immediate and gentle dilution of the cell

suspension into pre-warmed growth medium is essential to minimize exposure to

potentially toxic concentrations of CPAs.[7]

Toxicity from Cryoprotective Agents: Prolonged exposure to CPAs like DMSO at

temperatures above 4°C can be toxic to cells.[7][8]

Recommendation: Perform the post-thaw dilution and centrifugation steps promptly to

remove the cryopreservation medium.[1] For particularly sensitive cell lines, consider a

stepwise dilution of the thawed cell suspension.
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Caption: Troubleshooting workflow for diagnosing and resolving low post-thaw cell viability.
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Issue 2: Altered Cell Morphology and Poor Adhesion
Post-Thaw
Following thawing, you may notice that cells appear shrunken, display abnormal morphology,

or fail to adhere properly to the culture vessel.

Possible Causes and Troubleshooting Steps:

Cytoskeletal Damage: The processes of freezing and thawing can disrupt the cellular

cytoskeleton, affecting cell shape and the ability to adhere.[9]

Recommendation: Ensure optimal freezing and thawing protocols are followed to minimize

physical stress on the cells. For adherent cells, using pre-coated culture vessels (e.g., with

fibronectin or collagen) can sometimes improve attachment post-thaw.

Osmotic Stress: Rapid changes in solute concentration during the addition and removal of

CPAs can cause osmotic stress, leading to cell shrinkage or swelling and impacting

morphology.

Recommendation: Add the Augustine CryoProtect medium to the cell suspension slowly

and mix gently. Post-thaw, dilute the cells into pre-warmed growth medium dropwise to

minimize osmotic shock.[10]

Apoptosis Induction: The stress of cryopreservation can trigger programmed cell death

(apoptosis), which is characterized by cell shrinkage and blebbing.[11]

Recommendation: Assess the levels of apoptosis and necrosis using an Annexin

V/Propidium Iodide (PI) assay to determine the mode of cell death. If apoptosis is high,

consider supplementing the post-thaw culture medium with a pan-caspase inhibitor for the

first 24 hours.

Issue 3: Increased Apoptosis vs. Necrosis
It is important to distinguish between apoptosis (programmed cell death) and necrosis

(uncontrolled cell death) as they point to different underlying issues.[12][13]
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Apoptosis: Often indicates a cellular stress response. Key markers include caspase

activation and DNA fragmentation.[13][14]

Necrosis: Typically results from acute injury and loss of membrane integrity.[14]
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Caption: Hypothetical pathway of apoptosis induced by cryopreservation stress.

Data Presentation
Table 1: Comparative Post-Thaw Viability of Various Cell Lines

Cell Line
Augustine CryoProtect (%
Viability ± SD)

Standard Medium (10%
DMSO + FBS) (% Viability ±
SD)

HEK293 92.5 ± 3.1% 85.1 ± 4.5%

Jurkat 88.7 ± 4.2% 80.3 ± 5.0%

Human MSCs 90.1 ± 3.5% 75.6 ± 6.2%

Primary Neurons 75.4 ± 6.8% 55.2 ± 8.1%

Table 2: Apoptosis vs. Necrosis in Human MSCs 24h Post-Thaw

Preservation
Medium

Live Cells (%)
Early Apoptosis
(%) (Annexin
V+/PI-)

Late
Apoptosis/Necrosi
s (%) (Annexin
V+/PI+)

Augustine CryoProtect 89.5% 6.2% 4.3%

Standard Medium 74.8% 12.5% 12.7%

Experimental Protocols
Protocol 1: Assessment of Post-Thaw Cell Viability
using Trypan Blue
Objective: To determine the percentage of viable cells in a cell suspension after thawing.

Materials:
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Thawed cell suspension

0.4% Trypan Blue solution

Hemocytometer or automated cell counter

Microscope

Procedure:

Gently mix the thawed cell suspension to ensure it is homogenous.

In a microcentrifuge tube, combine 10 µL of the cell suspension with 10 µL of 0.4% Trypan

Blue solution. Mix gently.

Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 3 minutes as this

can lead to viable cells taking up the dye.

Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.

Under a microscope, count the number of viable (unstained, bright) and non-viable (blue)

cells in the four large corner squares.

Calculate the percentage of viable cells:

% Viability = (Number of viable cells / Total number of cells) x 100

Protocol 2: Quantification of Apoptosis and Necrosis via
Annexin V/PI Staining
Objective: To differentiate between live, apoptotic, and necrotic cells using flow cytometry.

Materials:

Annexin V-FITC/PI Apoptosis Detection Kit

1X Binding Buffer
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FACS tubes

Flow cytometer

Procedure:

Thaw and recover cells as per your standard protocol. Culture for 24 hours.

Harvest the cells (including any floating cells in the supernatant) and centrifuge at 300 x g for

5 minutes.

Wash the cells twice with cold PBS.

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell

suspension.

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b563228?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. cellculturedish.com [cellculturedish.com]

2. corning.com [corning.com]

3. corning.com [corning.com]

4. Troubleshooting a cryopreservation system (Chapter 10) - Troubleshooting and Problem-
Solving in the IVF Laboratory [cambridge.org]

5. biocompare.com [biocompare.com]

6. stemcell.com [stemcell.com]

7. Cell Culture – Why are my cells not attaching or proliferating after thawing? | abm Inc.
[info.abmgood.com]

8. kosheeka.com [kosheeka.com]

9. Effects of cryopreservation on human mesenchymal stem cells attached to different
substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US
[thermofisher.com]

11. Quantitative assessment of the impact of cryopreservation on human bone marrow-
derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC
[pmc.ncbi.nlm.nih.gov]

12. Determination of apoptotic and necrotic cell death in vitro and in vivo - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Augustine CryoProtect Technical Support Center].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b563228#augustine-cell-culture-toxicity-issues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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